1-Benzhydrylazetidin-3-yl methanesulfonate
Description
The Significance of Azetidine (B1206935) Scaffolds in Modern Chemistry
Azetidines, which are four-membered nitrogen-containing heterocycles, have emerged as crucial building blocks in contemporary organic and medicinal chemistry. rsc.org Although their synthesis can be challenging due to inherent ring strain, significant advancements have been made, expanding their accessibility and utility. nih.govub.bw
Role as Privileged Structures in Medicinal Chemistry
The azetidine ring is considered a "privileged scaffold" in drug discovery. pharmablock.comtaylorfrancis.com This designation is attributed to its ability to serve as a core structure for a variety of ligands that can interact with diverse biological targets. The incorporation of an azetidine moiety into a molecule can impart a favorable balance of stability and molecular rigidity, which is crucial for optimizing pharmacological properties. nih.govpharmablock.comtaylorfrancis.com Compounds containing the azetidine scaffold have demonstrated a wide array of pharmacological activities, including but not limited to anticancer, antibacterial, and antiviral effects. nih.gov The growing prevalence of azetidine-containing compounds in approved drugs underscores their importance in the development of new therapeutic agents. researchgate.netchemrxiv.org
Comparison with Other Nitrogen Heterocycles (e.g., Pyrrolidines, Aziridines)
The chemical properties of azetidines can be compared to their three-membered (aziridines) and five-membered (pyrrolidines) counterparts. Azetidines are significantly more stable than the highly strained aziridines, which makes them easier to handle and incorporate into synthetic pathways. rsc.org This increased stability, however, does not completely eliminate the ring strain, which can be harnessed for unique chemical transformations. rsc.org
In comparison to pyrrolidines, azetidines offer a greater degree of conformational restriction. nih.gov While both are saturated nitrogen heterocycles, the four-membered ring of azetidine limits the spatial arrangement of its substituents more than the five-membered pyrrolidine (B122466) ring. This feature can be advantageous in drug design, where a well-defined three-dimensional structure is often required for potent and selective binding to a biological target. The basicity of these heterocycles also varies, with azetidine generally exhibiting a lower pKa value than pyrrolidine, a factor that can influence a drug molecule's pharmacokinetic profile. researchgate.net
| Heterocycle | Ring Size | Relative Stability | Key Features in Medicinal Chemistry |
| Aziridine (B145994) | 3 | Low | Highly reactive due to ring strain, used as a synthetic intermediate. nih.govutwente.nl |
| Azetidine | 4 | Moderate | Good balance of stability and rigidity, considered a privileged scaffold. rsc.orgpharmablock.com |
| Pyrrolidine | 5 | High | Flexible, commonly found in natural products and pharmaceuticals. ub.bwbohrium.com |
Conformational Restriction and Pharmacokinetic/Pharmacodynamic Properties
The conformational rigidity of the azetidine scaffold plays a critical role in influencing the pharmacokinetic (what the body does to a drug) and pharmacodynamic (what the drug does to the body) properties of a molecule. pharmablock.com By restricting the number of accessible conformations, the azetidine ring can lead to a decrease in the entropy of binding to a biological target, potentially resulting in higher affinity and potency. enamine.net This pre-organization of substituents into a specific spatial orientation can enhance the molecule's interaction with its target receptor or enzyme. enamine.net
Furthermore, the introduction of an azetidine ring can modulate a molecule's physicochemical properties, such as solubility and lipophilicity, which are key determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. acs.org For central nervous system (CNS) drug discovery, in particular, careful tuning of these properties is essential for achieving blood-brain barrier penetration. acs.org While peptides containing azetidine-2-carboxylic acid in place of proline are generally more flexible, the inherent rigidity of the azetidine ring itself is a valuable tool for medicinal chemists. nih.govnih.gov
Overview of the Benzhydryl Moiety in Chemical Synthesis
The benzhydryl group, also known as the diphenylmethyl group, consists of two phenyl rings attached to a single carbon atom. wikipedia.org This bulky and lipophilic moiety is widely utilized in organic synthesis, often as a protecting group for various functional groups, including amines, alcohols, and thiols. yale.edu Its utility as a protecting group stems from its stability under many reaction conditions and its relatively straightforward removal through methods like hydrogenolysis. yale.eduacs.org
Beyond its role in protection, the benzhydryl group is a key structural component in numerous biologically active compounds. acs.orgnih.gov Its presence can significantly influence a molecule's pharmacological profile, often contributing to its binding affinity and selectivity for a particular target. The steric bulk of the benzhydryl group can also be leveraged to control the stereochemical outcome of reactions, making it valuable in enantioselective synthesis. yale.eduacs.org
The Methanesulfonate (B1217627) Group as a Leaving Group in Organic Reactions
The methanesulfonate group, commonly referred to as a mesylate (MsO-), is an excellent leaving group in nucleophilic substitution and elimination reactions. masterorganicchemistry.com A good leaving group is a species that can readily detach from a molecule, taking with it the bonding pair of electrons. The effectiveness of mesylate as a leaving group is due to the stability of the resulting methanesulfonate anion. researchgate.net This stability arises from the delocalization of the negative charge across the three oxygen atoms through resonance. researchgate.net
Alcohols are inherently poor leaving groups because the hydroxide (B78521) ion (HO-) is a strong base. masterorganicchemistry.com However, by converting an alcohol to a methanesulfonate ester, it is transformed into a highly reactive substrate for nucleophilic attack. masterorganicchemistry.com This transformation is a common and crucial step in multi-step organic syntheses. The reactivity of sulfonate esters, including mesylates and tosylates, is significantly higher than that of alkyl halides. nih.govpitt.edu This property makes 1-Benzhydrylazetidin-3-yl methanesulfonate a versatile intermediate, as the mesylate group can be easily displaced by a wide range of nucleophiles to introduce new functional groups at the 3-position of the azetidine ring. researchgate.netnih.gov
| Leaving Group | Common Abbreviation | Relative Reactivity (approximate) |
| Acetate (B1210297) | AcO | 1 x 10⁻¹⁰ |
| Chloride | Cl | 1 x 10⁻⁴ |
| Bromide | Br | 1 x 10⁻³ |
| Iodide | I | 1 x 10⁻² |
| Mesylate | MsO | 1 |
| Tosylate | TsO | ~0.7 |
| Triflate | TfO | ~5.6 x 10⁴ |
Relative reactivities are based on solvolysis rates and can vary depending on the specific reaction conditions. pitt.edu
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-benzhydrylazetidin-3-yl) methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-22(19,20)21-16-12-18(13-16)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVZMUILYMLJCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374452 | |
| Record name | 1-benzhydrylazetidin-3-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33301-41-6 | |
| Record name | 1-(Diphenylmethyl)-3-[(methylsulfonyl)oxy]azetidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33301-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-benzhydrylazetidin-3-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Azetidinol, 1-(diphenylmethyl)-, 3-methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.490 | |
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Chemical Reactivity and Transformation of 1 Benzhydrylazetidin 3 Yl Methanesulfonate
Nucleophilic Displacement Reactions
The primary mode of reactivity for 1-benzhydrylazetidin-3-yl methanesulfonate (B1217627) is the SN2-type nucleophilic displacement of the methanesulfonate group. The presence of the electron-withdrawing sulfonate ester activates the C-3 position of the azetidine (B1206935) ring, making it susceptible to attack by a wide range of nucleophiles.
Reaction with Amines (e.g., Primary, Secondary) to form Azetidine-3-amines
A significant application of 1-benzhydrylazetidin-3-yl methanesulfonate is in the synthesis of 3-aminoazetidines. These motifs are of considerable interest in medicinal chemistry. The reaction proceeds via direct displacement of the mesylate by primary or secondary amines.
A streamlined, two-step synthesis of 3-amino-1-benzhydrylazetidine has been developed, starting from the commercially available 1-benzhydrylazetidin-3-ol (B14779). researchgate.net The alcohol is first converted to the corresponding methanesulfonate ester. The subsequent reaction of the crude mesylate with ammonium (B1175870) hydroxide (B78521) in isopropanol (B130326) within a sealed Parr reactor at elevated temperatures affords the desired 3-amino-1-benzhydrylazetidine acetate (B1210297) salt in good yields (72-84%). researchgate.net Notably, under these conditions, no azetidine ring-opening products were observed. researchgate.net
The reaction is not limited to ammonia (B1221849) and can be extended to a variety of primary and secondary amines, providing access to a diverse range of N-substituted-3-aminoazetidines.
Functional Group Tolerance in Displacement Reactions
The displacement reactions on this compound generally exhibit good functional group tolerance, a critical aspect for its application in the synthesis of complex molecules. The reaction conditions can often be tailored to be mild enough to preserve a variety of functional moieties present in the nucleophile. For instance, methods have been developed that show excellent functional group tolerance in related azetidine syntheses. rsc.org
Formation of Substituted Azetidine Derivatives
The utility of this compound extends beyond the synthesis of simple aminoazetidines. It serves as a precursor for a wide array of substituted azetidine derivatives by employing various nucleophiles. The displacement of the methanesulfonate group allows for the introduction of diverse functionalities at the 3-position of the azetidine ring, making it a key intermediate in the synthesis of libraries of compounds for drug discovery and other applications.
Role as an Electrophile in Organic Synthesis
The inherent reactivity of this compound stems from its role as a potent electrophile. The carbon atom at the 3-position of the azetidine ring is rendered significantly electron-deficient by the strongly electron-withdrawing methanesulfonate group. This electrophilicity is the driving force for the nucleophilic substitution reactions that characterize its chemical behavior. The strained nature of the four-membered ring may also contribute to its reactivity, although the ring itself is generally stable under the conditions of nucleophilic displacement.
Ring-Opening Reactions of Azetidine Derivatives
While the azetidine ring in 1-benzhydrylazetidine (B26936) derivatives is generally robust, under certain conditions, particularly with activation by Lewis acids or through intramolecular processes, ring-opening can occur. The N-benzhydryl group plays a significant role in influencing the outcome of these reactions.
Mechanistic Studies of Azetidine Ring Opening
The ring-opening of azetidines is a subject of considerable mechanistic interest. The strain inherent in the four-membered ring makes these heterocycles susceptible to cleavage, a process that can be initiated by various reagents and conditions. nih.gov
Studies on related N-benzhydrylazetidinols have shown that the benzhydryl group is crucial in facilitating photochemical Norrish-Yang cyclization and subsequent ring-opening reactions. beilstein-journals.orgnih.govresearchgate.net In these cases, the photogenerated azetidinol (B8437883) intermediates undergo ring-opening upon the addition of electron-deficient ketones or boronic acids. beilstein-journals.orgnih.govresearchgate.net Mechanistically, it is proposed that a hemiketal formed between the azetidinol and the ketone protonates the azetidine nitrogen, initiating the ring-opening process. beilstein-journals.orgnih.gov
Furthermore, Lewis acid-mediated ring-opening of 1-benzhydrylazetidin-3-ol with aryl alcohols as nucleophiles has been reported. researchgate.net This reaction proceeds via nucleophilic attack on the activated azetidinium ion, leading to the formation of 1,3-amino ether products. researchgate.netiitk.ac.in The regioselectivity of the ring-opening of substituted azetidines is often controlled by electronic and steric factors, with Lewis acid catalysis favoring attack at the more substituted carbon in certain cases. iitk.ac.in
Intramolecular ring-opening has also been observed in N-substituted azetidines. nih.gov For instance, certain N-aryl azetidines with a pendant amide group can undergo acid-mediated intramolecular ring-opening decomposition. nih.gov The rate of this decomposition is sensitive to pH, with protonation of the azetidine nitrogen being a key step in initiating the ring-opening cascade. nih.gov In some instances, the acylation of the azetidine nitrogen can enhance the reactivity towards ring-opening by forming a more reactive azetidinium species. nih.gov
Catalytic Ring Opening of Azetidines (e.g., Hydrogen-Bond-Donor Catalysis)
The ring-opening of azetidines, four-membered nitrogen-containing heterocycles, is a synthetically valuable transformation driven by the release of inherent ring strain. rsc.org While azetidines are generally more stable than their three-membered aziridine (B145994) counterparts, their ring-opening often requires activation. magtech.com.cnresearchgate.net Catalysis provides a powerful means to achieve this under mild conditions. One effective strategy is the use of hydrogen-bond-donor (HBD) catalysts, such as chiral squaramides. researchgate.netacs.orgchemrxiv.org These catalysts operate by forming hydrogen bonds with the azetidine nitrogen, which enhances the electrophilicity of the ring's carbon atoms, thereby activating the ring for nucleophilic attack. researchgate.net This approach has been successfully applied to the highly enantioselective ring-opening of 3-substituted azetidines with various nucleophiles like alkyl and acyl halides. acs.orgchemrxiv.org Computational and experimental studies suggest that the catalyst stabilizes the dipolar transition state through a network of electrostatic interactions, which is key to achieving high enantioselectivity. acs.orgchemrxiv.org
Regioselectivity in Ring-Opening Processes
Regioselectivity in the ring-opening of unsymmetrically substituted azetidines is a critical factor that dictates the final product structure. magtech.com.cnresearchgate.net The site of nucleophilic attack is governed by a combination of electronic and steric effects. magtech.com.cn For azetidines with 2-unsaturated substituents (e.g., aryl, vinyl), the cleavage of the C2-N bond is often favored due to the ability of the substituent to stabilize the transition state through conjugation. magtech.com.cn Conversely, for 2-alkylazetidines, sterically demanding nucleophiles tend to attack the less substituted carbon atom adjacent to the nitrogen. magtech.com.cn In the case of 3-substituted azetidines, such as this compound, the methanesulfonate group acts as a good leaving group, predisposing the C3 position to nucleophilic substitution. However, the primary reactivity often involves nucleophilic attack at one of the ring carbons adjacent to the nitrogen, leading to ring cleavage. The presence of the bulky N-benzhydryl group and the activating C3-methanesulfonate group are both expected to significantly influence the preferred site of attack.
Alternative Reaction Pathways and Side Products
Formation of Dimerization Products
Under specific reaction conditions, azetidines can undergo dimerization. Photochemical conditions, for example, can induce the dimerization of 2-azetines (cyclic enamines) through a [2+2] cycloaddition process. nih.gov Another pathway involves the dimerization of azomethine ylides, which can be formed as reactive intermediates, leading to the formation of a six-membered piperazine (B1678402) moiety. nih.gov This dimerization to form a piperazine can occur through the intermolecular reaction where the nitrogen of one azetidine molecule acts as a nucleophile, attacking the activated ring of a second molecule. The subsequent rearrangement and oxidation of the resulting piperazine can lead to the formation of pyrazines. nih.gov
Influence of Reaction Conditions on Side Product Formation
The formation of side products in reactions involving azetidines is highly sensitive to the reaction conditions. The choice of solvent, catalyst, temperature, and the nature of the reactants can steer the reaction towards desired or undesired pathways. For instance, in the preparation of N-{1-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-N-(3,5-difluorophenyl)methylsulfonamide from a this compound precursor, the reaction is carefully controlled by using specific bases (tripotassium phosphate), phase-transfer catalysts, and solvents (toluene) at reflux temperatures to favor the desired substitution product. google.com A common side reaction for sulfonate esters like this compound is hydrolysis, which would yield the corresponding alcohol, 1-benzhydryl-3-methylazetidin-3-ol, and methanesulfonic acid. The presence of acidic conditions, sometimes from the silica (B1680970) gel used in purification, can be sufficient to cause the ring-opening of strained azetine intermediates. nih.gov Furthermore, intramolecular reactions, such as an acid-mediated ring-opening by a pendant amide group, can become a significant decomposition pathway, with the stability being highly dependent on the substitution pattern and the pKa of the azetidine nitrogen. nih.gov
| Reaction Condition | Potential Side Product(s) | Plausible Mechanism | Reference(s) |
| Presence of moisture | 1-Benzhydryl-3-methylazetidin-3-ol | Hydrolysis of the methanesulfonate ester | |
| Acidic conditions | Ring-opened products | Acid-mediated intramolecular nucleophilic attack | nih.gov |
| Pyrolytic conditions | Pyrazines | Dimerization of azomethine ylide intermediates followed by oxidative decarboxylation | nih.gov |
| Photochemical irradiation | Dimeric cyclobutane (B1203170) structures | [2+2] cycloaddition of azetine intermediates | nih.gov |
Computational and Theoretical Studies on Azetidine Chemistry
Computational Modeling for Guiding Azetidine (B1206935) Synthesis
Computational modeling has become an indispensable tool for chemists, transforming the trial-and-error process of synthesis into a more predictive science. mit.edu By simulating reactions at a molecular level, researchers can gain insights that guide the development of efficient and novel synthetic routes for complex molecules like azetidines. materialssquare.com
A significant challenge in synthesis is determining which starting materials will lead to the desired product under specific conditions. Computational models are now being used to predict the viability of chemical reactions, saving significant time and resources. thescience.dev For instance, in the synthesis of azetidines from alkenes and oximes driven by a photocatalyst, researchers have successfully used computational models to prescreen which pairs of compounds will react successfully. mit.edumaterialssquare.com
These models function by calculating key molecular properties, such as the frontier orbital energies of the reactants. mit.edu By comparing these calculated energies for a range of potential substrates, scientists can make rapid predictions about reaction feasibility. thescience.dev This predictive power not only confirms expected outcomes but also expands the potential substrate scope, revealing that a much wider range of starting materials can be used for azetidine synthesis than was previously thought possible. mit.eduthescience.dev In one study, computational predictions for 18 different alkene-oxime pairs were tested experimentally, and the results were largely accurate, validating the power of this predictive approach. mit.edu
Table 1: Predictive Modeling in Azetidine Synthesis
| Computational Task | Application in Synthesis | Outcome |
|---|---|---|
| Frontier Orbital Energy Calculation | Predicting reactivity between alkenes and oximes. mit.edu | Identifies successful reactant pairs for photocatalytic azetidine formation. |
| Reaction Yield Modeling | Analyzing the availability of carbon atoms for reaction. thescience.dev | Predicts reactions that will have a high or low product yield. |
| Substrate Prescreening | Evaluating a wide range of potential reactants computationally. mit.edu | Expands the known substrate scope and avoids unviable experimental work. |
Understanding the step-by-step pathway of a reaction, or its mechanism, is fundamental to controlling its outcome. Computational chemistry provides powerful tools to map these pathways, identifying short-lived transition states and intermediates that are often impossible to observe experimentally. morressier.com
Density Functional Theory (DFT) calculations are frequently employed for this purpose. For example, in a copper-catalyzed synthesis of azetidines from ynamides, DFT calculations were performed to understand why the reaction favored a 4-exo-dig cyclization pathway over an alternative 5-endo-dig pathway. The calculations of the free energy profiles showed that the 4-exo-dig process was kinetically favored, thus explaining the observed product. nih.gov
Similarly, computational studies have been crucial in understanding catalyst-driven reactions. In the lanthanum-catalyzed synthesis of azetidines from cis-3,4-epoxy amines, DFT calculations were used to model the transition states. frontiersin.org The results showed that the transition state leading to azetidine formation was energetically much smaller than that leading to a competing pyrrolidine (B122466) product, which was consistent with experimental observations. frontiersin.orgnih.gov These computational insights suggest that lanthanum complexes, coordinated with substrates or products, play a key role in determining the reaction's regioselectivity. frontiersin.org Computational methods have also been used to elucidate the mechanism of enzymatic reactions, such as the biosynthesis of azetidine-2-carboxylic acid from S-adenosylmethionine (SAM), revealing how the enzyme stabilizes the substrate and transition state. nih.gov
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be particularly valuable in understanding the unique properties of strained ring systems like azetidines.
The chemical behavior of azetidines is profoundly influenced by the inherent strain within their four-membered ring. researchgate.netrsc.org DFT calculations can quantify this strain energy. The ring-strain energy of azetidine is approximately 25.2 kcal/mol, a value that places it in a chemically interesting position. researchgate.net It is comparable to the strain in cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol) but significantly higher than that in the five-membered pyrrolidine ring (5.8 kcal/mol). researchgate.net
This substantial ring strain endows the azetidine ring with a unique balance of stability and reactivity. rsc.org It is more stable and easier to handle than the highly reactive aziridine ring, yet it is sufficiently strained to undergo unique ring-opening and functionalization reactions that are not accessible to unstrained rings like pyrrolidine. researchgate.net This "strain-driven reactivity" makes azetidines versatile building blocks in organic synthesis. rsc.org
Table 2: Comparison of Ring Strain Energies in Cyclic Compounds
| Compound | Ring Size | Heteroatom | Ring Strain (kcal/mol) |
|---|---|---|---|
| Piperidine | 6 | Nitrogen | 0 |
| Pyrrolidine | 5 | Nitrogen | 5.8 researchgate.net |
| Azetidine | 4 | Nitrogen | 25.2 researchgate.net |
| Cyclobutane | 4 | None | 26.4 researchgate.net |
| Aziridine | 3 | Nitrogen | 26.7 researchgate.net |
| Cyclopropane (B1198618) | 3 | None | 27.6 researchgate.net |
Stereoselectivity—the control of the three-dimensional arrangement of atoms—is a critical aspect of modern organic synthesis, particularly in the creation of pharmaceuticals. DFT calculations provide deep insights into the factors that govern the stereochemical outcome of reactions that form azetidines. researchgate.net
For instance, studies on the lithiation of N-protected azetidines have used DFT calculations to rationalize the observed high stereoselectivity. cnr.it These calculations supported a mechanism involving equilibrating diastereoisomeric lithiated intermediates, which converge towards the most thermodynamically stable species before reacting. cnr.it In another example, DFT was used to explain the opposite regioselectivity observed in the lanthanum-catalyzed aminolysis of trans- versus cis-epoxy amines. frontiersin.org By modeling the transition states with the lanthanum catalyst, researchers could explain why different isomers led to different products, a feat difficult to achieve through experimentation alone. nih.gov Computational studies have also been applied to understand how chiral catalysts, such as those derived from azetidine-2-carboxylic acid, influence stereoselectivity in important carbon-carbon bond-forming reactions like the aldol (B89426) reaction. researchgate.net
Studies on Biological Interactions and Pharmacological Activities (Conceptual)
The rigid, three-dimensional structure of the azetidine ring makes it a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This means that the azetidine core is found in numerous compounds that exhibit a wide range of important biological activities. nih.gov
Conceptually, azetidine-containing compounds have been associated with a diverse array of pharmacological effects, including antibacterial, anticancer, anti-inflammatory, antiviral, and antidiabetic properties. nih.govijpsr.com They have also been investigated for the treatment of central nervous system (CNS) disorders. nih.govnih.gov
Computational techniques like molecular docking are used to conceptually explore and predict how these molecules might interact with biological targets. researchgate.net These studies can model the binding of an azetidine derivative to the active site of an enzyme, providing insights into its potential as an inhibitor. mdpi.com For example, computational studies have been used to evaluate azetidine derivatives as potential inhibitors for enzymes relevant to Alzheimer's disease. mdpi.com Other research has identified azetidine amides as potent small-molecule inhibitors of STAT3, a protein implicated in cancer, demonstrating the scaffold's utility in developing targeted therapies. nih.gov These theoretical studies are crucial in the early stages of drug discovery for identifying promising lead compounds for further development. researchgate.netpnrjournal.com
Applications in Advanced Organic Synthesis and Drug Discovery
A Strategic Building Block for Complex Molecule Synthesis
The inherent reactivity of the azetidine (B1206935) ring, coupled with the directing and protecting nature of the benzhydryl group, positions 1-Benzhydrylazetidin-3-yl methanesulfonate (B1217627) as a valuable scaffold for constructing intricate molecular architectures. The methanesulfonate (mesylate) group at the 3-position serves as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce diverse functionalities.
Synthesis of Substituted Azetidine Derivatives
A primary application of 1-Benzhydrylazetidin-3-yl methanesulfonate lies in its conversion to a variety of 3-substituted azetidine derivatives. The methanesulfonate group is readily displaced by a range of nucleophiles, enabling the introduction of new substituents at the 3-position of the azetidine ring. This reactivity is crucial for the synthesis of novel compounds with potential biological activities.
A notable example is the efficient, two-step synthesis of 3-amino-1-benzhydrylazetidine. In this process, the precursor, 1-benzhydrylazetidin-3-ol (B14779), is first converted to this compound. The subsequent reaction of this mesylate intermediate with ammonium (B1175870) hydroxide (B78521) leads to the formation of the corresponding 3-aminoazetidine derivative. This transformation highlights the utility of the methanesulfonate as an activating group for amination.
The general reaction scheme for the nucleophilic substitution is as follows:

Where Nu represents a nucleophile.
This strategy allows for the introduction of various functionalities, including amines, azides, and other heteroatomic groups, leading to a diverse library of substituted azetidines.
Development of Combinatorial Libraries
The robust and predictable reactivity of this compound makes it an ideal starting material for the construction of combinatorial libraries. While specific literature detailing the use of this exact compound in large-scale combinatorial synthesis is not prevalent, its properties align perfectly with the principles of library generation. By reacting the methanesulfonate with a diverse set of nucleophiles in a parallel synthesis format, a large number of distinct 3-substituted azetidine derivatives can be rapidly generated. This approach is highly valuable in the early stages of drug discovery for screening large collections of compounds to identify initial "hit" molecules with desired biological activity.
The generation of such libraries would typically involve the reaction of this compound with a collection of amines, thiols, or alcohols, each yielding a unique product. The benzhydryl group can be later removed if necessary to reveal a secondary amine, providing another point of diversification.
A Precursor to Biologically Active Compounds
The substituted azetidine derivatives synthesized from this compound are often not the final target but serve as crucial intermediates in the synthesis of more complex, biologically active molecules. The benzhydrylazetidine moiety is a recognized pharmacophore found in a number of therapeutic agents.
Intermediate in Pharmaceutical Development
This compound is a key intermediate in the preparation of various pharmaceutical compounds. Its ability to introduce the 1-benzhydrylazetidin-3-yl motif is of significant interest to medicinal chemists. This structural unit is present in a number of biologically active compounds, and the methanesulfonate provides a convenient handle for its incorporation.
For instance, the calcium channel blocker Azelnidipine contains a 1-benzhydrylazetidin-3-yl ester. nih.gov While the direct synthesis of Azelnidipine from this compound is not explicitly detailed, the structural similarity underscores the importance of this type of precursor in accessing such therapeutic agents. The synthesis would likely involve the displacement of the methanesulfonate by a suitable carboxylic acid derivative.
Synthesis of Analgesics and Anti-inflammatory Drugs
The azetidine scaffold is a feature in a number of compounds investigated for their analgesic and anti-inflammatory properties. While direct synthesis of a marketed drug from this compound is not widely reported, its derivatives have been explored in this context.
Research into novel anti-inflammatory agents has included the synthesis of various heterocyclic compounds containing sulfonamide and methanesulfonate functionalities. nih.govnih.govmdpi.commdpi.com The structural features of this compound make it a plausible starting material for generating analogs of these compounds. For example, the displacement of the mesylate group with a substituted aniline (B41778) or a phenolic compound could lead to novel structures with potential cyclooxygenase (COX) inhibitory activity, a common mechanism for anti-inflammatory drugs. nih.gov
Neuropharmacological Applications
Derivatives of this compound have shown potential in the field of neuropharmacology. The 1-benzhydrylazetidine (B26936) moiety is a key structural element in compounds targeting the central nervous system (CNS). For example, compounds with this scaffold have been investigated as H1-antihistamines with CNS-penetrating properties for potential use in treating insomnia. nih.gov
Furthermore, the synthesis of various N-substituted azetidine derivatives from precursors like this compound allows for the exploration of their interactions with various neurotransmitter systems. The ability to easily diversify the substituent at the 3-position enables the fine-tuning of pharmacological properties such as receptor affinity and selectivity, which is crucial for the development of new drugs for neurological disorders.
Kinase Inhibitors and Other Therapeutic Agents
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged motif in medicinal chemistry due to its ability to impart favorable physicochemical properties to drug candidates. rsc.orgnih.gov While this compound is not itself a kinase inhibitor, it is a key precursor for synthesizing molecules that are. The azetidine scaffold is present in approved kinase inhibitors such as cobimetinib, a mitogen-activated protein kinase inhibitor. rsc.org The strained nature of the azetidine ring provides a rigid framework that can help to lock a molecule into a specific conformation, potentially increasing its binding affinity and selectivity for a target kinase. enamine.net
Research into small-molecule inhibitors for targets like the Signal Transducer and Activator of Transcription 3 (STAT3) has led to the development of potent (R)-azetidine-2-carboxamide analogues. acs.org By replacing a proline linker with an azetidine ring, researchers achieved compounds with sub-micromolar potency in inhibiting STAT3 DNA-binding activity. acs.org Similarly, the discovery of sulfonylmorpholinopyrimidines as potent and selective ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitors highlights the utility of nitrogen-containing heterocycles in this therapeutic area. nih.gov The synthetic accessibility of diverse azetidine derivatives, facilitated by intermediates like this compound, allows chemists to explore the chemical space around a pharmacophore to optimize for potency and selectivity against various kinases.
Monoacylglycerol Lipase (B570770) (MAGL) Inhibitors
Monoacylglycerol lipase (MAGL) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov Inhibition of MAGL has emerged as a promising therapeutic strategy for a variety of conditions, including neurodegenerative diseases, inflammation, pain, and cancer. nih.govresearchgate.netnih.gov The development of MAGL inhibitors has explored a wide range of chemical scaffolds.
While direct evidence linking this compound to MAGL inhibitors is not prominent, the azetidine core is a feature in some heterocyclic inhibitors. For instance, patent literature describes various heterocyclic compounds, including those with azetidin-3-yl groups, as MAGL inhibitors. google.com The versatility of the this compound intermediate allows for the introduction of the azetidine moiety into various molecular frameworks being explored for MAGL inhibition. The development of both irreversible and, more recently, reversible MAGL inhibitors is an active area of research, with a focus on improving selectivity and avoiding off-target effects that led to central nervous system side effects in earlier generations of inhibitors. nih.govresearchgate.netnih.gov
Chiral Intermediates for Unnatural Amino Acids and Peptides
The incorporation of unnatural amino acids into peptides is a powerful strategy for creating peptidomimetics with enhanced stability, conformational rigidity, and biological activity. Azetidine-based amino acids (Aze) are particularly interesting building blocks in protein engineering and peptide design. acs.org The strained four-membered ring introduces significant conformational constraints, which can stabilize specific secondary structures like γ-turns. acs.org
The compound this compound is an excellent starting material for the synthesis of 3-substituted chiral azetidine derivatives. The benzhydryl group serves as a robust protecting group for the nitrogen atom, while the mesylate is a good leaving group that can be displaced by a variety of nucleophiles. This allows for the stereocontrolled introduction of different side chains at the 3-position of the azetidine ring. The resulting 3-substituted azetidines can then be further elaborated into novel, unnatural amino acids. For example, L-azetidine-2-carboxylic acid, a naturally occurring proline antagonist, has been widely used to modify peptide conformations. medwinpublishers.comresearchgate.net The synthesis of new libraries of 2-azetidinylcarboxylic acids and their incorporation into small peptide chains demonstrates the value of these constrained amino acids in medicinal chemistry. acs.org
Strategies for Introducing Azetidine Moieties into Drug Candidates
The azetidine ring is increasingly recognized as a valuable component in drug design. rsc.orgrsc.org Its inclusion can lead to improved metabolic stability, solubility, and cell permeability, while also providing a rigid scaffold that can enhance binding to biological targets. researchgate.netresearchgate.net The ring's strain energy of approximately 25.4 kcal/mol makes it more stable and easier to handle than aziridines, yet reactive enough for specific chemical transformations. rsc.org
Late-Stage Azetidinylation of Approved Drugs
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying complex molecules, such as approved drugs or advanced clinical candidates, at a late stage in the synthetic sequence. nih.gov This approach allows for the rapid generation of analogues with potentially improved properties without the need to restart the synthesis from scratch. Introducing an azetidine moiety via LSF can be a highly effective tactic to enhance the druggability of a lead compound.
While specific examples of "late-stage azetidinylation" are emerging, the principles of LSF are well-established for other groups like fluorine. nih.gov The development of novel synthetic methods that allow for the direct introduction of azetidine rings onto complex scaffolds is a key area of ongoing research. Reagents derived from or similar in reactivity to this compound could potentially be adapted for such late-stage modifications, enabling chemists to quickly probe the impact of this valuable scaffold on the pharmacological profile of existing drugs.
Design of Conformationally Constrained Analogues
A primary application of the azetidine scaffold in medicinal chemistry is the creation of conformationally constrained analogues of known bioactive molecules. enamine.net By reducing the conformational flexibility of a molecule, chemists can decrease the entropic penalty of binding to a biological target, which can lead to a significant increase in affinity and selectivity. enamine.net The rigid, three-dimensional structure of the azetidine ring serves as an excellent tool for this purpose. rsc.orgmdpi.com
This strategy has been successfully applied in various therapeutic areas. For instance, a novel class of azetidinone acid-derived dual PPARα/γ agonists was developed for the treatment of diabetes and dyslipidemia, where the rigid ring system was crucial for activity. nih.gov Similarly, the design of conformationally constrained STAT3 inhibitors demonstrated that moving from a flexible proline linker to a more rigid azetidine scaffold resulted in a significant boost in potency. acs.org The use of this compound as a building block facilitates the synthesis of these rigidified structures, allowing for the precise spatial orientation of key pharmacophoric elements.
Future Directions in Azetidine Chemistry
The field of azetidine chemistry is continually evolving, driven by the increasing demand for novel, three-dimensional building blocks in drug discovery. rsc.orgmedwinpublishers.com A major focus of future research will be the development of new and more efficient synthetic methods to access diversely functionalized azetidines. rsc.orgmit.edu This includes novel cycloaddition reactions, C-H activation strategies, and ring-opening reactions of strained precursors. rsc.org The use of computational modeling to predict reaction outcomes and guide synthetic efforts is also becoming increasingly important, promising to accelerate the discovery of new azetidination reactions. mit.edu
Furthermore, the exploration of azetidines as bioisosteric replacements for other common chemical groups will continue to be a fruitful area of investigation. researchgate.netnih.gov As our understanding of the unique properties conferred by the azetidine ring grows, so too will its application in creating next-generation therapeutics with improved efficacy and safety profiles. The discovery of new azetidine-containing natural products and the application of azetidine derivatives in fields beyond medicine, such as polymer chemistry, represent other exciting frontiers for this versatile four-membered heterocycle. rsc.orgresearchgate.net
Q & A
Q. What are the optimal synthetic routes for preparing 1-Benzhydrylazetidin-3-yl methanesulfonate, and how can purity be ensured?
Methodological Answer: The compound can be synthesized via nucleophilic substitution of 1-Benzhydrylazetidin-3-ol with methanesulfonyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, using triethylamine as a base. Key steps include:
- Dropwise addition of methanesulfonyl chloride at 0°C to minimize side reactions.
- Stirring at room temperature for 3 hours to ensure complete conversion .
- Purification via recrystallization from ethyl acetate, yielding ~96% purity (based on analogous benzylic methanesulfonate syntheses) .
Data Table:
| Parameter | Value | Reference |
|---|---|---|
| Reaction Temperature | 0°C → Room Temp. | |
| Yield | 96% | |
| Recrystallization Solvent | Ethyl Acetate |
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) should show characteristic signals for the benzhydryl group (aromatic protons at δ 7.2–7.4 ppm) and methanesulfonate methyl group (singlet at δ 3.15 ppm). The azetidine CH₂O group may appear as a singlet near δ 5.40 ppm .
- IR Spectroscopy : Look for sulfonate S=O stretches at 1344 cm⁻¹ and 1170–1200 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion [M⁺] at m/z 317.40 (C₁₇H₁₉NO₃S) .
Q. How should this compound be stored to maintain stability?
Methodological Answer:
- Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis of the sulfonate ester.
- Avoid exposure to moisture and strong bases, which may degrade the compound .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the azetidine ring during functionalization?
Methodological Answer: The azetidine ring’s strain (90° bond angles) enhances nucleophilic displacement at the 3-position. Methanesulfonate acts as a leaving group, enabling substitution reactions (e.g., with amines or thiols). Computational studies (DFT) can model transition states to predict regioselectivity .
Q. What safety protocols are recommended given structural similarities to mutagenic methanesulfonates?
Methodological Answer:
- Use fume hoods and personal protective equipment (PPE) due to potential carcinogenicity (analogous to ethyl methanesulfonate’s IARC Group 2A classification) .
- Monitor workplace exposure using gas chromatography (GC) with flame ionization detection (FID), validated for methanesulfonate esters at ppm levels .
Q. How can environmental persistence and ecotoxicity be assessed for this compound?
Methodological Answer:
Q. What strategies resolve stereochemical outcomes in derivatives of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
